molecular formula C18H13ClO5 B5817091 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Cat. No. B5817091
M. Wt: 344.7 g/mol
InChI Key: MAGIJXHWHTZIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate, also known as CMOB, is a synthetic compound that has been used in various scientific research studies. This molecule belongs to the class of coumarin derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is not fully understood. However, it has been proposed that 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate exerts its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been reported to reduce inflammation by inhibiting the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been reported to reduce the levels of glucose and cholesterol in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate in lab experiments is its potential therapeutic properties. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate. One of the future directions is to investigate the potential of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate and its potential targets. In addition, future studies should focus on improving the solubility and bioavailability of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate to enhance its therapeutic efficacy. Finally, more studies are needed to evaluate the safety and toxicity of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate in animal models and humans.
Conclusion
In conclusion, 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic compound that has been used in various scientific research studies. It exhibits potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been synthesized using different methods, and its mechanism of action is not fully understood. Further studies are needed to investigate the potential of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate as a therapeutic agent and to elucidate its mechanism of action.

Synthesis Methods

Several methods have been reported for the synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate. One of the most commonly used methods is the condensation reaction between 6-chloro-4-methylcoumarin-3-carboxylic acid and 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained in good yield after purification using column chromatography.

Scientific Research Applications

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been used in various scientific research studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been reported to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to reduce inflammation in different animal models, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-10-6-17(20)23-15-9-16(14(19)8-13(10)15)24-18(21)11-4-3-5-12(7-11)22-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGIJXHWHTZIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.